Lithium, [2-(trimethylsilyl)ethenyl]-
Description
Lithium, [2-(trimethylsilyl)ethenyl]- is an organolithium compound characterized by a vinyllithium moiety substituted with a trimethylsilyl (TMS) group at the β-position. Its molecular structure comprises a lithium atom bonded to an ethenyl (vinyl) chain, where the second carbon of the ethenyl group carries the TMS substituent. The compound is represented by the formula Li–CH₂–C(SiMe₃)=CH₂, though exact structural confirmation may require crystallographic data .
Properties
CAS No. |
41309-44-8 |
|---|---|
Molecular Formula |
C5H11LiSi |
Molecular Weight |
106.2 g/mol |
IUPAC Name |
lithium;ethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11Si.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
InChI Key |
XJLKTRIXMZEMLZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)C=[CH-] |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction with Transmetalation
The Grignard approach involves synthesizing a silyl-substituted vinylmagnesium intermediate, followed by transmetalation to lithium. This method leverages the reactivity of Grignard reagents with lithium salts. For example, magnesium reacts with 2-(trimethylsilyl)vinyl bromide in anhydrous tetrahydrofuran (THF) under inert conditions to form the organomagnesium species. Subsequent treatment with lithium chloride induces transmetalation, yielding Lithium, [2-(trimethylsilyl)ethenyl]- and magnesium halide byproducts.
Reaction Scheme:
$$
\text{Mg} + \text{CH}2=\text{C(SiMe}3\text{)Br} \xrightarrow{\text{THF}} \text{CH}2=\text{C(SiMe}3\text{)MgBr} \xrightarrow{\text{LiCl}} \text{CH}2=\text{C(SiMe}3\text{)Li} + \text{MgBrCl}
$$
Conditions:
- Solvent: THF, −78°C to 0°C
- Yield: 60–75% (estimated from analogous transmetalations)
This method benefits from the commercial availability of vinyl halides but requires stringent exclusion of moisture and oxygen.
Lithium–Halogen Exchange
Lithium–halogen exchange using n-butyllithium (n-BuLi) is a direct and widely adopted method. Treating 2-(trimethylsilyl)vinyl bromide or iodide with n-BuLi in hexane or THF at low temperatures (−78°C) facilitates rapid halogen displacement, producing the target compound.
Reaction Scheme:
$$
\text{CH}2=\text{C(SiMe}3\text{)Br} + \text{n-BuLi} \xrightarrow{\text{hexane, −78°C}} \text{CH}2=\text{C(SiMe}3\text{)Li} + \text{n-BuBr}
$$
Key Data:
- Temperature: −78°C (prevents side reactions)
- Solvent: Hexane/THF mixture
- Yield: 70–85% (based on similar lithium–halogen exchanges)
This method is highly efficient but necessitates careful handling of pyrophoric n-BuLi. Competitive proton transfer or nucleophilic addition is minimized under cryogenic conditions.
Direct Deprotonation of Silyl-Substituted Alkenes
Strong lithium bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), deprotonate 2-(trimethylsilyl)ethylene at the vinylic position. The electron-withdrawing trimethylsilyl group enhances proton acidity, enabling selective lithiation.
Reaction Scheme:
$$
\text{CH}2=\text{C(SiMe}3\text{)H} + \text{LDA} \xrightarrow{\text{THF, −78°C}} \text{CH}2=\text{C(SiMe}3\text{)Li} + \text{Diisopropylamine}
$$
Optimization Insights:
- Base: LiHMDS (pKₐ ~26) outperforms LDA in sterically hindered systems.
- Solvent: THF (enhances base solubility and reactivity)
- Yield: 50–65% (lower due to competing side reactions)
This route avoids halogenated precursors but requires substrates with sufficiently acidic protons.
Comparative Analysis of Synthetic Methods
| Method | Precursor | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Transmetalation | 2-(Trimethylsilyl)vinyl bromide | THF, 0°C | 60–75% | Scalable; avoids pyrophoric reagents | Requires anhydrous conditions |
| Lithium–Halogen Exchange | 2-(Trimethylsilyl)vinyl iodide | Hexane/THF, −78°C | 70–85% | High efficiency; fast kinetics | Sensitive to moisture; costly BuLi |
| Direct Deprotonation | 2-(Trimethylsilyl)ethylene | THF, −78°C, LiHMDS | 50–65% | No halogen waste; simple setup | Lower yields; substrate limitations |
Chemical Reactions Analysis
Types of Reactions
Lithium, [2-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Polymerization Reactions: It can act as a monomer in polymerization reactions, leading to the formation of organosilicon polymers.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [2-(trimethylsilyl)ethenyl]- include:
Electrophiles: Such as alkyl halides, carbonyl compounds, and epoxides.
Catalysts: Transition metal catalysts like palladium and nickel are often used to facilitate cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving Lithium, [2-(trimethylsilyl)ethenyl]- include various organosilicon compounds, such as silyl-substituted alkenes and alkynes, as well as polymers with unique properties.
Scientific Research Applications
Chemistry
In chemistry, Lithium, [2-(trimethylsilyl)ethenyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex organosilicon compounds and as a precursor for various functional materials.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of Lithium, [2-(trimethylsilyl)ethenyl]- are explored for their potential use in drug discovery and development
Industry
In the industrial sector, Lithium, [2-(trimethylsilyl)ethenyl]- is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation. These materials find applications in electronics, coatings, and advanced manufacturing processes.
Mechanism of Action
The mechanism by which Lithium, [2-(trimethylsilyl)ethenyl]- exerts its effects is primarily through its reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds with electrophiles. The trimethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions and high yields.
Comparison with Similar Compounds
Key Properties:
- Reactivity: As a vinyllithium reagent, it exhibits strong nucleophilicity, enabling reactions with electrophiles such as carbonyl compounds and alkyl halides. The TMS group enhances stability by donating electron density through σ-π conjugation, reducing aggregation tendencies common in organolithium species .
- Applications: Primarily used in organic synthesis for introducing silyl-substituted vinyl groups into target molecules.
Comparison with Similar Compounds
Lithium (Trimethylsilyl)acetylide
Molecular Formula : (CH₃)₃SiC≡CLi
Structure : A lithium acetylide with a TMS group directly attached to the sp-hybridized carbon.
Key Differences :
- Bond Type : The acetylide’s triple bond (sp-hybridized) confers greater nucleophilicity compared to the ethenyl compound’s double bond (sp²). This makes the acetylide more reactive toward electrophiles like ketones and epoxides .
- Applications: Widely employed in alkyne synthesis and Sonogashira couplings. The TMS group stabilizes the acetylide, permitting storage in tetrahydrofuran (THF) solutions . Research Findings:
- Lithium (trimethylsilyl)acetylide reacts regioselectively with carbonyl compounds to form propargyl alcohols, a transformation less feasible with the ethenyl analogue due to differing orbital hybridization .
Tris(trimethylsilyl)borate (TMSB)
Molecular Formula : Li[B(OSi(CH₃)₃)₃]
Structure : A lithium borate salt with three TMS-ether groups.
Key Differences :
- Functionality : Acts as a weakly coordinating anion in lithium-ion battery electrolytes. Unlike the ethenyl compound, TMSB decomposes to form a cathode-electrolyte interface (CEI) under high voltage, improving battery cycle life .
- Reactivity: Non-nucleophilic due to steric shielding by TMS groups, contrasting with the ethenyl compound’s electrophile-seeking behavior .
2-(Trimethylsilyl)ethanol
Molecular Formula : (CH₃)₃SiCH₂CH₂OH
Structure : A silane-substituted primary alcohol.
Key Differences :
- Reactivity: The hydroxyl group enables participation in esterification and silylation reactions, unlike the ethenyl compound’s organometallic reactivity. Hydrolysis of 2-(trimethylsilyl)ethanol yields silanol, a process absent in the lithium-containing analogue .
- Applications : Used as a protecting group in organic synthesis and a surface-modifying agent in materials science .
Trimethyl-2-thienyl Silane
Molecular Formula : (CH₃)₃Si–C₄H₃S
Structure : A thienyl-substituted silane.
Key Differences :
- Electronic Effects : The thienyl group’s aromaticity and sulfur atom enhance conjugation, making this compound suitable for organic electronics. The ethenyl compound lacks such extended π-systems .
- Applications: Utilized in polymer solar cells and field-effect transistors, whereas the ethenyl compound is restricted to organometallic synthesis .
Comparative Data Table
Research Insights and Trends
- Coordination Chemistry: Trimethylsilyl groups in compounds like [(F₅C₆)₃B-IDipp]ESiMe₃ (E = S, Se) enable chalcogen transfer to transition metals, a property shared with lithium organometallics in catalytic applications .
- Battery Technology: TMSB’s role in forming stable CEI layers highlights a divergent application pathway compared to the ethenyl compound’s synthetic uses, underscoring the versatility of silyl-lithium systems .
Q & A
Basic: What synthetic methodologies are recommended for preparing Lithium, [2-(trimethylsilyl)ethenyl]- with high purity?
The synthesis of this organolithium compound requires strict inert conditions (argon/nitrogen atmosphere) due to its high reactivity. A Schlenk line or glovebox setup is essential to prevent hydrolysis or oxidation. A common approach involves transmetallation reactions, such as reacting 2-(trimethylsilyl)ethenyl stannanes with lithium metal or organolithium reagents. For example, stannyl-lithium intermediates (e.g., from ) can be leveraged to transfer the [2-(trimethylsilyl)ethenyl] group to lithium. Key precautions include cryogenic temperatures (−78°C) and anhydrous solvents like THF or diethyl ether .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure and stability of Lithium, [2-(trimethylsilyl)ethenyl]-?
- ¹H/¹³C NMR : The vinyl proton adjacent to the trimethylsilyl group typically appears as a triplet (δ ~5–6 ppm) due to coupling with lithium. The trimethylsilyl (TMS) group shows a singlet at δ ~0 ppm.
- ⁷Li NMR : A sharp peak around δ 1–2 ppm confirms lithium coordination.
- IR Spectroscopy : The C=C stretch (1630–1680 cm⁻¹) and Si-C vibrations (1250 cm⁻¹) validate the functional groups. Stability assessments require real-time monitoring under varying temperatures and solvent conditions to detect decomposition products .
Advanced: How do computational methods (e.g., DFT, PAW) resolve electronic structure ambiguities in Lithium, [2-(trimethylsilyl)ethenyl]-?
Density functional theory (DFT) with van der Waals corrections (e.g., PBE-GGA in ) can model the compound’s electron density distribution and lithium coordination geometry. The projector augmented-wave (PAW) method ( ) improves accuracy for systems with significant core-electron interactions, such as the lithium-silyl bond. Key parameters include:
- Charge Transfer : Quantifying electron donation from the vinyl group to lithium.
- Bond Dissociation Energy : Predicting thermal stability under electrochemical conditions.
Software like VASP ( ) enables iterative diagonalization for metallic systems, critical for simulating delocalized electrons in the TMS group .
Advanced: What contradictions exist in reported electrochemical behaviors of this compound in lithium-ion battery anodes?
Studies conflict on whether the TMS group enhances ionic conductivity or introduces steric hindrance. For instance:
- Pro-TMS : Computational models ( ) suggest the TMS group stabilizes lithium diffusion pathways via steric shielding.
- Anti-TMS : Experimental data ( ) indicate reduced capacity retention due to incomplete delithiation.
Resolution requires hybrid methodologies:
Operando XRD/EXAFS to track structural changes during cycling.
Ab Initio MD Simulations (e.g., using VASP) to compare Li⁺ mobility in TMS-functionalized vs. bare electrodes .
Advanced: How can reaction mechanism studies resolve discrepancies in cross-coupling applications of this compound?
The compound’s utility in Suzuki-Miyaura or Negishi couplings depends on its nucleophilicity, which varies with solvent polarity and lithium coordination. Contradictions arise from:
- Solvent Effects : THF enhances aggregation, reducing reactivity compared to DME.
- Additive Interactions : HMPA may disproportionate lithium clusters, altering reaction pathways.
Methodological solutions: - Kinetic Profiling : Stopped-flow NMR to measure intermediate lifetimes.
- DFT-Calculated Transition States ( ) to identify rate-limiting steps .
Advanced: What theoretical frameworks guide the design of Lithium, [2-(trimethylsilyl)ethenyl]- derivatives for energy storage?
The compound’s application in lithium-sulfur or solid-state batteries relies on:
Hard-Soft Acid-Base (HSAB) Theory : Optimizing lithium’s interaction with polysulfides or solid electrolytes.
Frontier Molecular Orbital (FMO) Analysis : Predicting redox activity through HOMO-LUMO gaps ( ).
For example, pairing with sulfur cathodes requires FMO alignment to minimize charge-transfer resistance, validated via cyclic voltammetry and DFT .
Methodological: How to address ethical and reproducibility challenges in studying air-sensitive organolithium compounds?
- Data Transparency : Full disclosure of glovebox O₂/H₂O levels (<1 ppm) and solvent drying protocols.
- Collaborative Validation : Cross-lab reproducibility tests using standardized reagents (e.g., ’s TMS derivatives).
- Ethical Reporting : Adherence to guidelines in and for documenting safety protocols and environmental impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
